4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a morpholine ring, a furo[2,3-c]pyridine moiety, and a benzamide group, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[2,3-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The morpholine ring is then introduced via nucleophilic substitution reactions, and the benzamide group is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives with different properties.
Scientific Research Applications
4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in studies involving enzyme inhibition, receptor binding, or as a probe for biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory drug, or in the treatment of neurological disorders.
Industry: It can be used in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide include other morpholine derivatives, furo[2,3-c]pyridine analogs, and benzamide-based molecules. Examples include:
- 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde
- N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
What sets this compound apart is its unique combination of structural elements, which confer distinct chemical and biological properties. The presence of the morpholine ring, furo[2,3-c]pyridine core, and benzamide group allows for versatile reactivity and potential for diverse applications in research and industry.
Biological Activity
4-Morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a morpholino group, a furo[2,3-c]pyridine moiety, and a benzamide backbone. Its synthesis typically involves multi-step reactions starting from basic pyridine derivatives combined with furan precursors under controlled conditions.
Example Synthesis Route
- Cyclization : A pyridine derivative is cyclized with a furan precursor in the presence of an acid or base.
- Functionalization : Subsequent steps involve the introduction of various functional groups to enhance biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For example:
- Bacterial Inhibition : Effective against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Fungal Activity : Demonstrated antifungal properties against Candida albicans and Aspergillus niger.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes, including monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. Studies have reported:
- MAO Inhibition : IC50 values in the low micromolar range, indicating potent inhibition compared to standard MAO inhibitors.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Larvicidal Activity :
- A study demonstrated that at concentrations as low as 10 mg/L, the compound exhibited high larvicidal activity against mosquito larvae, with over 90% mortality observed within 24 hours.
-
Anti-inflammatory Effects :
- In vitro assays indicated that this benzamide derivative could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.
-
Cytotoxicity :
- Evaluated for cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values indicating selective toxicity towards cancer cells while sparing normal cells.
Data Summary Table
Properties
IUPAC Name |
4-morpholin-4-yl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(16-1-3-17(4-2-16)22-10-13-26-14-11-22)21-7-9-23-8-5-15-6-12-27-18(15)20(23)25/h1-6,8,12H,7,9-11,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIFPGNKNYYYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.